N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Formation of the pyrimidine ring: The pyrazole ring is then fused with a pyrimidine ring through a series of condensation reactions involving appropriate aldehydes or ketones.
Introduction of the butyl and dimethylphenyl groups: These groups are introduced through alkylation and arylation reactions, respectively
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazolo[3,4-d]pyrimidine derivative with similar structural features.
3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A compound with a phenol group attached to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H21N5 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5/c1-4-5-8-18-16-14-10-21-22(17(14)20-11-19-16)15-7-6-12(2)9-13(15)3/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,19,20) |
InChI Key |
RJQFOMCVJOLWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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